5-Bromo-2-methylpyridine N-oxide

Descripción

BenchChem offers high-quality 5-Bromo-2-methylpyridine N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methylpyridine N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

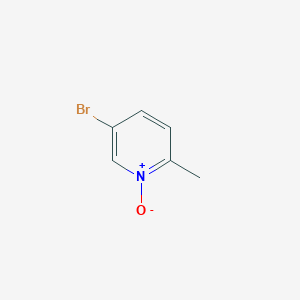

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEHOROWKICRQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C=C1)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355759 | |

| Record name | 5-Bromo-2-methylpyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31181-64-3 | |

| Record name | 5-Bromo-2-methylpyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-methylpyridine N-oxide: A Technical Overview of its Physical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-2-methylpyridine N-oxide, an important heterocyclic organic compound in medicinal chemistry and organic synthesis. This document summarizes its key characteristics and provides a detailed experimental protocol for its preparation.

Core Physical Properties

5-Bromo-2-methylpyridine N-oxide is a pyridine N-oxide derivative characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring.[1] Its N-oxide functional group enhances its stability and solubility in polar solvents.[2] The compound typically appears as a primrose yellow or white solid.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1][2] |

| Appearance | Primrose yellow solid / White solid | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in polar solvents (qualitative) | [2] |

Synthesis of 5-Bromo-2-methylpyridine N-oxide

The most common and efficient method for the synthesis of 5-Bromo-2-methylpyridine N-oxide is through the oxidation of 5-bromo-2-methylpyridine.[1] The following experimental protocol is based on a widely cited method.

Experimental Protocol: Oxidation of 5-Bromo-2-methylpyridine

This procedure details the N-oxidation of 5-bromo-2-methylpyridine using hydrogen peroxide in glacial acetic acid.

Materials:

-

5-bromo-2-methylpyridine

-

Glacial acetic acid

-

35% Aqueous hydrogen peroxide

-

Water

-

Cold ethanol

Procedure:

-

Suspend 5-bromo-2-methylpyridine in glacial acetic acid in a suitable reaction vessel.

-

Add 35% aqueous hydrogen peroxide to the suspension.

-

Heat the mixture in a water bath at a temperature of 343-353 K (70-80 °C).

-

After 3 hours, add an additional portion of 35% hydrogen peroxide solution.

-

Maintain the reaction mixture at the same temperature for an additional 9 hours.

-

Concentrate the mixture to approximately one-third of its original volume.

-

Dilute the concentrated mixture with an equal volume of water.

-

Re-concentrate the mixture under vacuum as much as possible.

-

Cool the residue to room temperature to allow for the precipitation of the product.

-

Collect the precipitate by filtration.

-

Wash the collected solid with two portions of cold ethanol.

-

Dry the final product, 5-Bromo-2-methylpyridine N-oxide, which is obtained as a white solid.[3]

This method typically results in yields ranging from 83% to 95%.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 5-Bromo-2-methylpyridine N-oxide from its precursor, 5-bromo-2-methylpyridine.

Caption: Workflow for the synthesis of 5-Bromo-2-methylpyridine N-oxide.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 5-Bromo-2-methylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of 5-Bromo-2-methylpyridine N-oxide. The information presented herein is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Chemical Structure and Properties

5-Bromo-2-methylpyridine N-oxide is a heterocyclic organic compound with the molecular formula C₆H₆BrNO.[1] It consists of a pyridine ring substituted with a bromine atom at the 5-position and a methyl group at the 2-position, with the nitrogen atom oxidized to an N-oxide. This modification significantly influences the electronic properties and reactivity of the pyridine ring.

The molecular weight of the compound is 188.02 g/mol , and its CAS registry number is 31181-64-3.[1] Under standard conditions, it exists as a primrose yellow solid.[1]

Molecular Geometry and Bonding

The molecular structure of 5-Bromo-2-methylpyridine N-oxide has been elucidated by single-crystal X-ray diffraction.[2][3] The compound crystallizes in the monoclinic system with the space group P2₁/n.[2] The pyridine ring is planar, a characteristic feature of aromatic systems.[2] The oxygen atom of the N-oxide group and the carbon atom of the methyl group lie within the plane of the pyridine ring.[2][3] Interestingly, the bromine atom is slightly displaced from this plane by 0.103(3) Å.[2][3]

In the solid state, the crystal structure is stabilized by intermolecular C-H···O hydrogen bonds, which link adjacent molecules into centrosymmetric dimers.[2][3]

Quantitative Structural Data

The precise bond lengths and angles of 5-Bromo-2-methylpyridine N-oxide have been determined from single-crystal X-ray diffraction data. This data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1447662. For detailed bond lengths and angles, researchers are encouraged to access the full crystallographic information file (CIF).

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₆H₆BrNO |

| Formula weight | 188.03 |

| Temperature | 294(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 7.3060(15) Åb = 11.351(2) Åc = 8.4950(17) Åα = 90°β = 111.01(3)°γ = 90° |

| Volume | 657.7(3) ų |

| Z | 4 |

| Density (calculated) | 1.899 Mg/m³ |

Data obtained from Liu et al., Acta Cryst. E64, o1060 (2008).[2]

Table 2: Intermolecular Hydrogen Bond Geometry

| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| C(1)—H(1A)···O(1)ⁱ | 0.93 | 2.41 | 3.264(11) | 153 |

Symmetry code: (i) −x+1, −y+2, −z+2. Data obtained from Liu et al., Acta Cryst. E64, o1060 (2008).[2]

Experimental Protocols

Synthesis of 5-Bromo-2-methylpyridine N-oxide

The synthesis of 5-Bromo-2-methylpyridine N-oxide is typically achieved through the oxidation of 5-bromo-2-methylpyridine. The following protocol is based on the method described by Liu et al. (2008).[2]

Materials:

-

5-bromo-2-methylpyridine

-

Glacial acetic acid

-

Aqueous hydrogen peroxide (35%)

-

Ethanol

Procedure:

-

Suspend 5-bromo-2-methylpyridine (e.g., 80 g, 462 mmol) in glacial acetic acid (e.g., 300 ml) in a suitable reaction flask.[2]

-

To this suspension, add aqueous hydrogen peroxide (35%).[2]

-

Heat the reaction mixture in a water bath to a temperature of 343-353 K and maintain for 3 hours.[2]

-

After 3 hours, add an additional portion of hydrogen peroxide solution (e.g., 35 ml) and continue heating at the same temperature for another 9 hours.[2]

-

Concentrate the reaction mixture to approximately one-third of its original volume.[2]

-

Dilute the concentrated mixture with water (e.g., 100 ml) and then re-concentrate under vacuum.[2]

-

Upon cooling to room temperature, a precipitate will form.[2]

-

Collect the solid product by filtration.[2]

-

Wash the collected solid with cold ethanol (e.g., 2 x 50 ml) to afford the pure product.[2]

X-ray Crystallography

Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a methanol solution of the synthesized compound.[2]

Instrumentation:

-

Enraf–Nonius CAD-4 diffractometer (or equivalent)

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)

Data Collection and Refinement:

-

Data is typically collected at room temperature (e.g., 294 K).

-

The structure is solved by direct methods and refined by full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

Data Acquisition:

-

Acquire ¹H NMR spectra using a standard pulse sequence.

-

Acquire ¹³C NMR spectra with proton decoupling.

-

Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule, particularly the N-O stretching vibration.

Sample Preparation:

-

Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with spectroscopic grade KBr (100-200 mg).

-

Alternatively, for a Nujol mull, grind the sample with a drop of Nujol oil.

Instrumentation:

-

A Fourier-transform infrared spectrometer.

Data Acquisition:

-

Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the KBr pellet or Nujol and subtract it from the sample spectrum.

Logical Relationships in Structural Analysis

The characterization of 5-Bromo-2-methylpyridine N-oxide involves a logical workflow where the synthesis of the material is a prerequisite for its structural and spectroscopic analysis.

References

A Comprehensive Technical Guide to 5-Bromo-2-methylpyridine N-oxide

CAS Number: 31181-64-3

This technical guide provides an in-depth overview of 5-Bromo-2-methylpyridine N-oxide, a versatile heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document covers the compound's physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications in various scientific fields.

Physicochemical and Structural Properties

5-Bromo-2-methylpyridine N-oxide, also known as 2-Methyl-5-bromopyridine N-oxide, is a pyridine derivative featuring a bromine atom at the 5-position and an N-oxide functional group.[1] This N-oxide group enhances the compound's reactivity and solubility in polar solvents, making it a valuable intermediate in synthetic chemistry.[2] The compound typically appears as a primrose yellow solid and should be stored at 0-8°C.[2]

Structural analysis via single-crystal X-ray crystallography reveals that the compound crystallizes in the monoclinic system.[1][3] In the solid state, molecules of 5-Bromo-2-methylpyridine N-oxide form centrosymmetric dimers linked by intermolecular C-H···O hydrogen bonds, which contribute to the stability of the crystal structure.[3][4]

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 31181-64-3 | [1][2] |

| Molecular Formula | C₆H₆BrNO | [2] |

| Molecular Weight | 188.02 g/mol | [1][2] |

| Appearance | Primrose yellow solid | [2] |

| Purity | ≥ 98% | [2] |

| Storage Conditions | Store at 0-8°C |[2] |

Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/n | [1][3] |

| a | 7.3060 (15) Å | [3] |

| b | 11.351 (2) Å | [3] |

| c | 8.4950 (17) Å | [3] |

| β | 111.01 (3)° | [3] |

| Volume | 657.7 (3) ų | [3] |

| Z | 4 |[3] |

Synthesis, Reactivity, and Experimental Protocols

5-Bromo-2-methylpyridine N-oxide is a key synthetic intermediate. Its N-oxide functionality influences the electronic characteristics of the pyridine ring, making it susceptible to various chemical transformations, including electrophilic aromatic substitution.[1][2]

A primary application is its use as a precursor in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[2] For instance, it can undergo nitration to yield 5-bromo-2-methyl-4-nitropyridine 1-oxide, a valuable building block in drug discovery.[5]

This protocol is adapted from a published crystal structure report and describes the N-oxidation of 5-bromo-2-methylpyridine.[3]

Methodology:

-

Suspend 5-bromo-2-methylpyridine (80 g, 462 mmol) in 300 mL of glacial acetic acid.

-

Add aqueous hydrogen peroxide (35%) to the suspension.

-

Heat the mixture in a water bath at a temperature of 343-353 K (70-80 °C).

-

After 3 hours, add an additional 35 mL of 35% hydrogen peroxide solution.

-

Maintain the reaction at the same temperature for an additional 9 hours.

-

Concentrate the reaction mixture in a vacuum to a volume of approximately 100 mL.

-

Dilute the concentrated mixture with 100 mL of water and concentrate again in a vacuum as much as possible.

-

Upon cooling to room temperature, a precipitate will form.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold ethanol (2 x 50 mL) to afford the final product.

The reported yield for this procedure is 95% (83 g).[3]

Caption: Workflow for the synthesis of 5-Bromo-2-methylpyridine N-oxide.

This protocol details the electrophilic nitration of the title compound to produce 5-bromo-2-methyl-4-nitropyridine 1-oxide.[5]

Methodology:

-

Dissolve 5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol) in sulfuric acid (4 mL) and cool the solution to 0 °C in an ice bath.

-

Add fuming nitric acid (3 mL) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 90 °C and maintain for 2 hours.

-

Cool the reaction in an ice bath.

-

Slowly adjust the pH to 10 by adding 2 M aqueous sodium carbonate solution.

-

Extract the aqueous solution twice with dichloromethane.

-

Combine the organic extracts, dry over magnesium sulfate, and concentrate under vacuum to yield the final product.

This procedure reportedly yields 2.54 g (90%) of 5-bromo-2-methyl-4-nitropyridine 1-oxide.[5]

References

- 1. Buy 5-Bromo-2-methylpyridine N-oxide | 31181-64-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromo-2-methyl-pyridine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 5-Bromo-2-methylpyridine N-oxide from its precursor, 5-bromo-2-methylpyridine. The N-oxidation of pyridines is a fundamental transformation in organic synthesis, often employed to modify the electronic properties of the pyridine ring, enabling subsequent functionalization or altering biological activity. 5-Bromo-2-methylpyridine N-oxide serves as a valuable intermediate in the development of pharmaceuticals and other functional organic molecules.[1][2] This guide details a reliable experimental protocol, presents quantitative data, and illustrates the synthetic workflow.

Reaction Overview and Common Reagents

The conversion of 5-bromo-2-methylpyridine to its corresponding N-oxide is an oxidation reaction that targets the lone pair of electrons on the pyridine nitrogen. This transformation is typically achieved using a peroxy acid, which acts as an oxygen transfer agent.

Several oxidizing agents are effective for the N-oxidation of pyridines.[3][4] While various reagents can be used, one of the most common and well-documented methods utilizes a solution of hydrogen peroxide in glacial acetic acid.[1][5] This mixture forms peracetic acid in situ, which then oxidizes the pyridine nitrogen. Other effective oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (commercially known as Oxone), sodium perborate, and magnesium monoperoxyphthalate.[3] The choice of reagent can be influenced by factors such as cost, safety, and desired yield, with m-CPBA often reported to provide excellent yields.[3]

This guide will focus on the widely used and extensively documented hydrogen peroxide and glacial acetic acid method.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 5-Bromo-2-methylpyridine N-oxide based on established literature procedures.[5]

Materials:

-

5-Bromo-2-methylpyridine

-

Glacial Acetic Acid (CH₃COOH)

-

Hydrogen Peroxide (H₂O₂, 35% aqueous solution)

-

Water (H₂O)

-

Ethanol (CH₃CH₂OH), cold

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 5-bromo-2-methylpyridine (80 g, 462 mmol) in glacial acetic acid (300 ml).[5]

-

Initial Oxidation: To the suspension, add 35% aqueous hydrogen peroxide (35 ml).[5]

-

Heating: Heat the reaction mixture in a water bath to a temperature of 70-80°C (343-353 K).[5]

-

Sustained Reaction: After 3 hours of heating, add an additional portion of 35% hydrogen peroxide solution (35 ml). Continue to maintain the mixture at the same temperature for an additional 9 hours.[5]

-

Work-up - Concentration: After the reaction is complete, cool the mixture and concentrate it to approximately 100 ml using a rotary evaporator.[5]

-

Work-up - Dilution and Re-concentration: Dilute the concentrated mixture with water (100 ml) and then re-concentrate it under vacuum as much as possible.[5]

-

Precipitation and Isolation: Upon cooling the residue to room temperature, a precipitate of 5-Bromo-2-methylpyridine N-oxide will form.[5] Collect the solid product by filtration using a Büchner funnel.[5]

-

Purification: Wash the collected solid with cold ethanol (2 x 50 ml) to remove impurities.[5]

-

Drying: Dry the purified white solid to obtain the final product.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the experimental protocol described above.

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-methylpyridine | [5] |

| Molecular Formula (Start) | C₆H₆BrN | |

| Molecular Weight (Start) | 172.02 g/mol | |

| Mass of Starting Material | 80 g | [5] |

| Moles of Starting Material | 462 mmol | [5] |

| Oxidizing Agent | H₂O₂ (35%) in Acetic Acid | [5] |

| Product | 5-Bromo-2-methylpyridine N-oxide | [5] |

| Molecular Formula (Product) | C₆H₆BrNO | [6] |

| Molecular Weight (Product) | 188.02 g/mol | [6] |

| Product Appearance | White Solid | [5] |

| Reported Yield (Mass) | 83 g | [5] |

| Reported Yield (Percentage) | 95% | [5] |

Experimental Workflow Diagram

The logical flow of the synthesis, from starting materials to the final purified product, is illustrated below.

Caption: Workflow for the synthesis of 5-Bromo-2-methylpyridine N-oxide.

Reaction Mechanism Pathway

The N-oxidation of pyridine with peracetic acid (formed in situ from H₂O₂ and acetic acid) proceeds through a nucleophilic attack by the pyridine nitrogen on the electrophilic oxygen of the peroxy acid.

Caption: Generalized mechanism for pyridine N-oxidation by a peroxy acid.

This guide provides a detailed, actionable protocol for the synthesis of 5-Bromo-2-methylpyridine N-oxide. For any laboratory implementation, researchers should consult the primary literature and adhere to all institutional safety protocols and standard laboratory practices.

References

An In-depth Technical Guide to 5-Bromo-2-methylpyridine N-oxide: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methylpyridine N-oxide, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, experimental protocols for its synthesis and further derivatization, and its potential role in the development of novel therapeutic agents.

Core Physicochemical and Structural Data

5-Bromo-2-methylpyridine N-oxide is a stable, primrose yellow solid at room temperature.[1] Its key properties are summarized in the tables below. The N-oxide functional group significantly influences the electronic properties of the pyridine ring, enhancing its reactivity and solubility in polar solvents, making it a valuable intermediate for the synthesis of complex molecules.[1]

| Property | Value |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| CAS Number | 31181-64-3 |

| Appearance | Primrose yellow solid |

| Purity | ≥98% |

| Storage Conditions | Store at 0-8°C |

| Synonyms | 2-Methyl-5-bromopyridine N-oxide |

The crystal structure of 5-Bromo-2-methylpyridine N-oxide has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P2₁/n.[2] In the solid state, molecules of 5-Bromo-2-methylpyridine N-oxide form centrosymmetric dimers through intermolecular C-H···O hydrogen bonds.[2][3]

| Crystal Data Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3060(15) |

| b (Å) | 11.351(2) |

| c (Å) | 8.4950(17) |

| β (°) | 111.01(3) |

| Volume (ų) | 657.7(3) |

| Z | 4 |

Spectroscopic Data

Predicted ¹H and ¹³C NMR Data

| Predicted ¹H NMR (CDCl₃) | Predicted ¹³C NMR (CDCl₃) |

| Position | δ (ppm) |

| CH₃ | ~2.5 |

| H-3 | ~7.2 |

| H-4 | ~7.3 |

| H-6 | ~8.3 |

Experimental Protocols

Synthesis of 5-Bromo-2-methylpyridine N-oxide

A common and efficient method for the synthesis of 5-Bromo-2-methylpyridine N-oxide involves the direct oxidation of 5-bromo-2-methylpyridine.[2]

Materials:

-

5-bromo-2-methylpyridine

-

Glacial acetic acid

-

35% Aqueous hydrogen peroxide

-

Water

-

Cold ethanol

Procedure:

-

Suspend 5-bromo-2-methylpyridine (462 mmol) in glacial acetic acid (300 ml).

-

Add 35% aqueous hydrogen peroxide and heat the mixture in a water bath at 343-353 K.

-

After 3 hours, add an additional portion of hydrogen peroxide solution (35 ml) and maintain the temperature for another 9 hours.

-

Concentrate the reaction mixture to approximately 100 ml under reduced pressure.

-

Dilute the concentrated solution with water (100 ml) and then re-concentrate it in vacuo as much as possible.

-

Upon cooling to room temperature, a precipitate will form.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold ethanol (2 x 50 ml) to afford the pure 5-Bromo-2-methylpyridine N-oxide. A typical yield for this reaction is around 95%.[2]

Synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide

5-Bromo-2-methylpyridine N-oxide can serve as a starting material for further functionalization, such as nitration, to produce valuable synthetic intermediates.

Materials:

-

5-Bromo-2-methylpyridine N-oxide

-

Sulfuric acid

-

Fuming nitric acid

-

2 M Aqueous sodium carbonate

-

Dichloromethane

-

Magnesium sulfate

Procedure:

-

Dissolve 5-bromo-2-methylpyridine N-oxide (12.07 mmol) in sulfuric acid (4 ml) and cool the solution to 0°C in an ice bath.

-

Add fuming nitric acid (3 ml) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90°C.

-

After 2 hours, cool the reaction in an ice bath.

-

Slowly adjust the pH of the solution to 10 with 2 M aqueous sodium carbonate.

-

Extract the aqueous solution twice with dichloromethane.

-

Combine the organic extracts, dry over magnesium sulfate, and concentrate to yield 5-bromo-2-methyl-4-nitropyridine 1-oxide. This reaction typically yields around 90% of the product.

Applications in Drug Discovery and Development

5-Bromo-2-methylpyridine N-oxide is a valuable building block in the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anti-inflammatory drugs.[1] The N-oxide moiety can significantly impact the biological activity and pharmacokinetic properties of a molecule. It can act as a bioisosteric replacement for a carbonyl group, participate in crucial hydrogen bonding interactions with biological targets, and improve the aqueous solubility of a compound.[5]

While specific drugs developed directly from 5-Bromo-2-methylpyridine N-oxide are not extensively documented in publicly available literature, the general importance of the pyridine N-oxide scaffold is well-established. For instance, derivatives of the structurally similar 5-bromo-2-methylpyridin-3-amine have been shown to exhibit anti-thrombolytic and biofilm-inhibiting activities.[6]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the synthesis of a derivative of 5-Bromo-2-methylpyridine N-oxide and a conceptual representation of how the N-oxide group can be crucial in the mechanism of action of a hypothetical drug.

Caption: Experimental workflow for the synthesis of a nitro derivative.

Caption: Conceptual role of N-oxide in kinase inhibition.

References

Spectroscopic Profile of 5-Bromo-2-methylpyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-methylpyridine N-oxide (C₆H₆BrNO), a heterocyclic organic compound with applications in medicinal chemistry and organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analyses.

Core Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 5-Bromo-2-methylpyridine N-oxide. This data is based on the analysis of its chemical structure and comparison with similar compounds, as direct experimental spectra are not widely available in published literature.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~8.2 - 8.4 | Doublet | ~2.0 | 1H | H-6 |

| ~7.3 - 7.5 | Doublet of Doublets | ~8.0, 2.0 | 1H | H-4 |

| ~7.1 - 7.3 | Doublet | ~8.0 | 1H | H-3 |

| ~2.4 - 2.6 | Singlet | - | 3H | -CH₃ |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~150 - 152 | C-2 |

| ~140 - 142 | C-6 |

| ~128 - 130 | C-4 |

| ~125 - 127 | C-3 |

| ~118 - 120 | C-5 |

| ~17 - 19 | -CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic, -CH₃) |

| ~1600 - 1580 | Strong | C=C stretching (aromatic ring) |

| ~1480 - 1450 | Strong | C-H bending (-CH₃) |

| ~1250 - 1200 | Strong | N-O stretching |

| ~1100 - 1000 | Strong | C-Br stretching |

| ~850 - 800 | Strong | C-H out-of-plane bending |

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 187/189 | High | [M]⁺ (Molecular ion peak with Br isotopes) |

| 171/173 | Moderate | [M-O]⁺ |

| 108 | Moderate | [M-Br]⁺ |

| 92 | Moderate | [M-Br-O]⁺ |

Ionization Method: Electron Impact (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in 5-Bromo-2-methylpyridine N-oxide.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of 5-Bromo-2-methylpyridine N-oxide.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for ¹³C in CDCl₃).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce proton-proton connectivities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 5-Bromo-2-methylpyridine N-oxide.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method): [1]

-

Dissolve a small amount (a few milligrams) of 5-Bromo-2-methylpyridine N-oxide in a volatile solvent such as dichloromethane or acetone.[1]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the presence of moieties such as aromatic C-H, aliphatic C-H, C=C, N-O, and C-Br bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Bromo-2-methylpyridine N-oxide.

Instrumentation: A mass spectrometer with an Electron Impact (EI) ionization source.[2][3]

Sample Introduction:

-

Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source. The sample is then heated to induce vaporization.

Ionization (Electron Impact):

-

Electron Energy: 70 eV.[3] This high energy level is sufficient to cause ionization and characteristic fragmentation of the molecule.[3]

-

Source Temperature: Typically maintained between 150-250 °C to ensure the sample remains in the gas phase.

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately equal intensity for M and M+2).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This provides structural information and confirms the identity of the compound. Common fragmentation pathways for pyridine N-oxides include the loss of an oxygen atom.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide for the structural elucidation of 5-Bromo-2-methylpyridine N-oxide.

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

Caption: Synergy of Spectroscopic Techniques in Structural Analysis.

References

Crystal Structure of 5-Bromo-2-methylpyridine N-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of 5-Bromo-2-methylpyridine N-oxide (C₆H₆BrNO), a compound of interest in pharmaceutical and agrochemical research. The information presented herein is compiled from crystallographic studies and is intended to serve as a core reference for researchers engaged in drug design, molecular modeling, and synthetic chemistry.[1]

Molecular and Crystal Structure

The crystal structure of 5-Bromo-2-methylpyridine N-oxide has been determined by single-crystal X-ray diffraction.[2] The compound crystallizes in the monoclinic system with the space group P2₁/n.[2] Key structural features reveal that the pyridine ring is essentially planar.[2] The methyl carbon and the N-oxide oxygen atoms lie within this plane, while the bromine atom is slightly displaced by 0.103(3) Å.[2][3][4]

An important aspect of the crystal packing is the formation of centrosymmetric dimers through intermolecular C-H···O hydrogen bonds.[2][3][4] This interaction plays a crucial role in the stabilization of the crystal lattice.[2]

Crystallographic Data

The following table summarizes the key crystallographic data for 5-Bromo-2-methylpyridine N-oxide.

| Parameter | Value |

| Chemical Formula | C₆H₆BrNO |

| Formula Weight | 188.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3060 (15) |

| b (Å) | 11.351 (2) |

| c (Å) | 8.4950 (17) |

| β (°) | 111.01 (3) |

| Volume (ų) | 657.7 (3) |

| Z | 4 |

| Temperature (K) | 294 (2) |

| Radiation | Mo Kα |

| R-factor | 0.064 |

| wR-factor | 0.163 |

Data sourced from Liu et al., 2008.[2]

Intermolecular Interactions

The primary intermolecular interaction governing the crystal packing is a C-H···O hydrogen bond, as detailed in the table below.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code |

| C1—H1A···O_i_ | 0.93 | 2.41 | 3.264 (11) | 153 | -x+1, -y+2, -z+2 |

Data sourced from Liu et al., 2008.[2]

This hydrogen bonding pattern leads to the formation of centrosymmetric dimers, a key feature of the supramolecular assembly.

Caption: Formation of centrosymmetric dimers via hydrogen bonding.

Experimental Protocols

Synthesis of 5-Bromo-2-methylpyridine N-oxide

The synthesis of the title compound was achieved through the oxidation of 5-bromo-2-methylpyridine.[2]

Procedure:

-

5-bromo-2-methylpyridine (80 g, 462 mmol) was suspended in glacial acetic acid (300 ml).[2]

-

Aqueous hydrogen peroxide (35%) was added to the suspension.[2]

-

The mixture was heated in a water bath at 343-353 K for 3 hours.[2]

-

An additional portion of hydrogen peroxide solution (35 ml) was added, and the mixture was maintained at the same temperature for another 9 hours.[2]

-

The reaction mixture was concentrated to approximately 100 ml and then diluted with water (100 ml).[2]

-

The solution was concentrated again in a vacuum.[2]

-

Upon cooling to room temperature, a precipitate formed, which was collected by filtration.[2]

-

The collected solid was washed with cold ethanol (2 x 50 ml) to yield the final product.[2]

-

Crystals suitable for X-ray analysis were obtained by slow evaporation from a methanol solution.[2]

Caption: Synthetic workflow for 5-Bromo-2-methylpyridine N-oxide.

Single-Crystal X-ray Diffraction

The crystal structure was determined using single-crystal X-ray diffraction.

Data Collection and Refinement:

-

Diffractometer: Enraf–Nonius CAD-4.[2]

-

Data Collection: Absorption correction was performed using the ψ-scan method.[2] A total of 1275 reflections were measured, of which 1180 were independent.[2]

-

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97.[2] Hydrogen atoms were positioned geometrically and refined using a riding model.[2]

Caption: Experimental workflow for crystal structure determination.

Applications in Drug Development

5-Bromo-2-methylpyridine N-oxide serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[1] Its structural and electronic properties make it a versatile building block in medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory drugs.[1] The N-oxide functional group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound and its derivatives of significant interest for lead optimization in drug discovery programs. Furthermore, it is utilized in the formulation of agrochemicals such as herbicides and fungicides.[1]

References

Solubility Profile of 5-Bromo-2-methylpyridine N-oxide in Organic Solvents: A Technical Guide

This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromo-2-methylpyridine N-oxide in organic solvents. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work. While quantitative solubility data is not extensively available in public literature, this guide furnishes the existing qualitative information and presents a comprehensive experimental protocol for determining the precise solubility of 5-Bromo-2-methylpyridine N-oxide in various organic solvents.

Introduction to 5-Bromo-2-methylpyridine N-oxide

5-Bromo-2-methylpyridine N-oxide is a heterocyclic organic compound with the molecular formula C₆H₆BrNO.[1] It is characterized by a pyridine ring substituted with a bromine atom at the fifth position and a methyl group at the second position, with an N-oxide functional group.[1] The presence of the N-oxide group enhances the compound's stability and influences its solubility, particularly in polar solvents.[2] This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Solubility Data

A thorough review of scientific literature reveals a scarcity of specific quantitative solubility data for 5-Bromo-2-methylpyridine N-oxide in a range of organic solvents. The available information is primarily qualitative.

Table 1: Qualitative Solubility of 5-Bromo-2-methylpyridine N-oxide

| Solvent | Solubility | Remarks |

| Polar Solvents | Soluble | The N-oxide form contributes to its solubility in polar solvents.[2] |

| Methanol | Soluble | Crystals of the compound suitable for X-ray analysis have been obtained by slow evaporation from a methanol solution, indicating its solubility in this solvent.[3] |

Note: The related compound, 5-Bromo-2-methylpyridine (the non-oxidized form), is reported to be slightly soluble in chloroform and ethyl acetate.[4] This information may offer some indication of potential solubility but should be treated with caution as the N-oxide group significantly alters the molecule's polarity and solubility.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, the following section provides a detailed experimental protocol based on the widely accepted shake-flask method for determining the solubility of a solid compound in an organic solvent.[5]

Principle

This method involves creating a saturated solution of the solute (5-Bromo-2-methylpyridine N-oxide) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, which corresponds to its solubility at that temperature.

Materials and Equipment

-

5-Bromo-2-methylpyridine N-oxide (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance

-

Constant temperature water bath or incubator

-

Screw-capped vials or flasks

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer).

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 5-Bromo-2-methylpyridine N-oxide to a screw-capped vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature bath and stir the mixture vigorously using a magnetic stirrer.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating any solid particles, it is recommended to use a syringe fitted with a syringe filter.

-

Dilute the collected sample accurately with the same solvent using volumetric flasks to bring the concentration within the linear range of the analytical method.

-

-

Analytical Measurement:

-

Determine the concentration of 5-Bromo-2-methylpyridine N-oxide in the diluted sample using a pre-validated analytical method, such as HPLC.

-

A calibration curve should be prepared using standard solutions of known concentrations of 5-Bromo-2-methylpyridine N-oxide in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of 5-Bromo-2-methylpyridine N-oxide in the specific solvent at the experimental temperature. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 5-Bromo-2-methylpyridine N-oxide.

References

Stability and Storage of 5-Bromo-2-methylpyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-methylpyridine N-oxide. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes general principles of pyridine N-oxide stability, recommended handling procedures, and outlines protocols for stability assessment based on established regulatory guidelines.

Physicochemical Properties and Stability Profile

5-Bromo-2-methylpyridine N-oxide is a solid, crystalline compound. The N-oxide functional group significantly influences the molecule's electronic properties, polarity, and reactivity compared to its parent pyridine. Generally, pyridine N-oxides are stable under recommended storage conditions; however, they can be susceptible to degradation under specific environmental stresses.

Key Stability Considerations:

-

Hygroscopicity: Pyridine N-oxides are often hygroscopic, meaning they can absorb moisture from the atmosphere. It is crucial to store 5-Bromo-2-methylpyridine N-oxide in a dry environment.

-

Thermal Decomposition: Elevated temperatures can lead to the degradation of the compound. Thermal decomposition may result in the release of hazardous fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[1][2]

-

Light Sensitivity: While specific photostability data is not available, compounds of this nature can be sensitive to light. Exposure to UV or visible light may initiate degradation pathways.

-

Incompatibilities: Strong oxidizing agents are incompatible with pyridine N-oxides and should be avoided.[1]

Recommended Storage Conditions

To ensure the long-term stability of 5-Bromo-2-methylpyridine N-oxide, the following storage conditions are recommended based on supplier information and general chemical safety guidelines.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or 0-8°C | To minimize thermal degradation and preserve chemical integrity.[3][4] |

| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation and degradation from atmospheric moisture.[1][3] |

| Container | Tightly sealed, light-resistant container | To protect from moisture, oxygen, and light. |

| Location | Cool, dry, well-ventilated area | To ensure a stable environment and mitigate risks from potential off-gassing.[1][5][6] |

Experimental Protocols for Stability Assessment

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

General Procedure:

-

Prepare solutions of 5-Bromo-2-methylpyridine N-oxide in appropriate solvents.

-

Expose the solutions to the stress conditions outlined in the table below.

-

At specified time points, withdraw samples and quench the degradation process if necessary.

-

Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), to quantify the remaining parent compound and identify degradation products.

| Stress Condition | Representative Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. |

| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 105°C for 48 hours. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Long-Term Stability Testing

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life of the compound.

Objective: To evaluate the stability of 5-Bromo-2-methylpyridine N-oxide over an extended period under recommended storage conditions.

Protocol:

-

Store multiple batches of 5-Bromo-2-methylpyridine N-oxide in validated stability chambers under the conditions specified in the table below.

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples.

-

Analyze the samples for appearance, assay, purity, and moisture content.

-

Compare the results to the initial specifications to assess any significant changes.

| Study | Storage Condition |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |

Note: The choice of conditions should be based on the climatic zone where the product will be stored and marketed, as per ICH Q1A(R2) guidelines.[7]

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of stability testing for 5-Bromo-2-methylpyridine N-oxide.

Caption: A flowchart illustrating the key stages of a forced degradation study.

Caption: A workflow diagram for conducting long-term stability studies.

Conclusion

The stability of 5-Bromo-2-methylpyridine N-oxide is paramount for its effective use in research and drug development. Adherence to the recommended storage conditions—cool temperatures, inert atmosphere, and protection from light and moisture—is essential for preserving its quality. While specific degradation kinetics for this compound are not widely published, the application of systematic stability testing protocols, as outlined in this guide, will enable researchers to confidently assess its stability profile and ensure the reliability of their experimental outcomes.

References

- 1. pharmtech.com [pharmtech.com]

- 2. 3430-13-5|5-Bromo-2-methylpyridine|BLD Pharm [bldpharm.com]

- 3. Stability-indicating colorimetric assay for indicine N-oxide using TLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-methyl-pyridine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medcraveonline.com [medcraveonline.com]

- 7. baranlab.org [baranlab.org]

Key Chemical Reactions of Pyyridine N-Oxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions of pyridine N-oxides, versatile intermediates in organic synthesis. The unique electronic properties of the N-oxide functional group significantly influence the reactivity of the pyridine ring, enabling a wide range of transformations that are often challenging with parent pyridines. This document details the key reaction classes, provides structured data on reaction outcomes, outlines experimental protocols for seminal reactions, and illustrates reaction pathways using logical diagrams.

Electrophilic Aromatic Substitution

The introduction of the N-oxide functionality activates the pyridine ring towards electrophilic attack, primarily at the C4 (para) and C2 (ortho) positions. The oxygen atom donates electron density to the ring through resonance, overcoming the inductive electron-withdrawing effect of the nitrogen atom.

A general workflow for electrophilic substitution of pyridine N-oxides is depicted below. The process typically involves the reaction of the N-oxide with an electrophile, followed by an optional deoxygenation step to yield the substituted pyridine.

Caption: General workflow for electrophilic substitution of pyridine N-oxides.

Nitration

Nitration of pyridine N-oxides typically proceeds with a mixture of fuming nitric acid and concentrated sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. The reaction predominantly yields the 4-nitro derivative.[1]

| Substrate | Reagents | Conditions | Product | Yield (%) |

| Pyridine N-oxide | fuming HNO₃, conc. H₂SO₄ | 125-130 °C, 3 h | 4-Nitropyridine N-oxide | 42-50 |

| 2-Bromopyridine N-oxide | fuming HNO₃, conc. H₂SO₄ | Heat | 2-Bromo-4-nitropyridine N-oxide | - |

| 3-Methylpyridine N-oxide | fuming HNO₃, conc. H₂SO₄ | Heat | 3-Methyl-4-nitropyridine N-oxide | - |

| 2-Ethoxypyridine N-oxide | fuming HNO₃, conc. H₂SO₄ | Heat | 2-Ethoxy-4-nitropyridine N-oxide | - |

Experimental Protocol: Nitration of Pyridine N-oxide [1]

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid.

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 9.51 g of pyridine N-oxide.

-

Addition of Nitrating Mixture: Heat the pyridine N-oxide to 60 °C. Add the nitrating mixture dropwise over 30 minutes, maintaining the temperature.

-

Reaction: Heat the mixture to 125-130 °C for 3 hours.

-

Work-up: Cool the reaction mixture and pour it onto 150 g of crushed ice. Neutralize with a saturated sodium carbonate solution to pH 7-8.

-

Isolation: Collect the precipitated crude product by filtration. Purify by recrystallization from acetone to yield 4-nitropyridine N-oxide.

Sulfonation

Sulfonation of pyridine N-oxide requires harsh conditions, typically heating with fuming sulfuric acid in the presence of a mercury catalyst. The reaction yields 3-pyridinesulfonic acid N-oxide.[2]

| Substrate | Reagents | Conditions | Product | Yield (%) |

| Pyridine N-oxide | fuming H₂SO₄ (20%), HgSO₄ | 220-240 °C, 22 h | 3-Pyridinesulfonic acid N-oxide | 51 |

Experimental Protocol: Sulfonation of Pyridine N-oxide [2]

-

Reaction Mixture: In a reaction vessel, combine 2 g of pyridine N-oxide, 20 g of fuming sulfuric acid (20% SO₃), and 0.2 g of mercuric sulfate.

-

Heating: Heat the mixture at 220-240 °C for 22 hours.

-

Work-up: Pour the cooled reaction mixture into 20 mL of water and neutralize with a hot saturated solution of barium hydroxide, followed by powdered barium carbonate.

-

Isolation: Filter the mixture and evaporate the filtrate to obtain the crude product. Recrystallize from methanol to yield 3-pyridinesulfonic acid N-oxide.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring in N-oxides, particularly at the C2 and C4 positions, makes them susceptible to nucleophilic attack. The N-oxide group can also act as a leaving group after activation.

A general mechanism for nucleophilic substitution is illustrated below. The process involves the activation of the N-oxide, nucleophilic attack, and subsequent rearomatization.

Caption: General mechanism for nucleophilic substitution on pyridine N-oxides.

Halogenation

Pyridine N-oxides can be converted to 2- and 4-halopyridines using various halogenating agents. Phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) are commonly employed for chlorination.

| Substrate | Reagents | Conditions | Product | Yield (%) |

| Pyridine N-oxide | POCl₃ | Reflux | 2-Chloropyridine & 4-Chloropyridine | - |

| 3-Methylpyridine N-oxide | POCl₃ | - | 2-Chloro-3-methylpyridine | - |

| 4-Nitropyridine N-oxide | Acetyl chloride | 50 °C, 30 min | 4-Chloro-3-iodo-2,6-dimethylpyridine N-oxide (from 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide) | 89 |

Experimental Protocol: Chlorination of Pyridine N-oxide with POCl₃

A general procedure involves heating the pyridine N-oxide with an excess of phosphorus oxychloride, often without a solvent. The reaction mixture is then carefully quenched with water or ice, neutralized, and the product is extracted with an organic solvent.

Amination

Direct amination of pyridine N-oxides can be achieved using various methods, including the use of activating agents like tosyl chloride (TsCl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of an amine.[3][4]

| Substrate | Nucleophile | Reagents | Conditions | Product | Yield (%) |

| 4-Methoxycarbonylpyridine N-oxide | Benzyl isocyanide | TMSOTf, MeCN/DMF | 150 °C, 15 min (microwave) | Methyl 2-(benzylamino)isonicotinate | 76 |

| 3-Chloropyridine N-oxide | Benzyl isocyanide | TMSOTf, MeCN/DMF | 150 °C, 15 min (microwave) | 2-(Benzylamino)-5-chloropyridine | 65 |

| Pyridine N-oxide | t-Butylamine | Ts₂O, then TFA | - | 2-Aminopyridine | High |

| 3-Bromo-5-(trifluoromethyl)pyridine N-oxide | Saccharin | iPr₂EtN, TsCl, then H₂SO₄ | 0 °C to rt | 2-Amino-3-bromo-5-(trifluoromethyl)pyridine | 85 |

Experimental Protocol: 2-Amination of Pyridine N-oxides with Isocyanides [3]

-

Reaction Setup: In a microwave reaction tube, combine pyridine N-oxide (1.0 equiv), benzyl isocyanide (1.0 equiv), and TMSOTf (1.0 equiv) in a 3:1 mixture of acetonitrile and DMF.

-

Microwave Irradiation: Stir the mixture and irradiate in a microwave reactor at 150 °C for 15 minutes.

-

Deprotection: Concentrate the crude reaction mixture and add 1 M HCl and THF. Stir at 50 °C until the conversion to the aminopyridine is complete.

-

Isolation: Perform a standard aqueous work-up and purify the product by chromatography.

Deoxygenation

The removal of the N-oxide oxygen atom is a crucial step in many synthetic sequences involving pyridine N-oxides, regenerating the pyridine ring. A variety of reducing agents can be employed for this transformation.

The deoxygenation process is a key step to obtaining the final substituted pyridine after ring functionalization.

Caption: General scheme for the deoxygenation of pyridine N-oxides.

| Substrate | Reagents | Conditions | Yield (%) |

| Pyridine N-oxide | PCl₃ | Toluene, 25 °C, 30 min | - |

| 4-Nitropyridine N-oxide | TiCl₄/SnCl₂ (3 equiv) | - | 4,4'-Azopyridine |

| Various substituted pyridine N-oxides | [Pd(OAc)₂]/dppf, Et₃N | MeCN, 140-160 °C (microwave) | High |

| 4-Cyanopyridine N-oxide | Thioxanthone, TfOH, visible light | Acetone, rt | 95 |

| 4-Acetylpyridine N-oxide | MgI₂, Formic acid | 90-140 °C | - |

Experimental Protocol: Deoxygenation with Phosphorus Trichloride

A typical procedure involves dissolving the pyridine N-oxide in an inert solvent such as chloroform or dichloromethane and adding phosphorus trichloride dropwise at room temperature or below. The reaction is usually exothermic. After the reaction is complete, the mixture is quenched with water, neutralized, and the product is extracted.

Rearrangement Reactions

Pyridine N-oxides, particularly those with a methyl group at the 2-position, can undergo rearrangement reactions, most notably the Boekelheide rearrangement. This reaction provides a route to functionalize the methyl group.

The Boekelheide rearrangement involves an intramolecular transfer of an acyl group from the N-oxide oxygen to the adjacent methyl group.

Caption: The Boekelheide rearrangement of 2-methylpyridine N-oxides.

The Boekelheide Rearrangement

This rearrangement is typically effected by treating a 2-methylpyridine N-oxide with acetic anhydride or trifluoroacetic anhydride. The reaction with trifluoroacetic anhydride is often more efficient and can proceed at room temperature.[5][6]

| Substrate | Reagents | Conditions | Product | Yield (%) |

| 2-Picoline N-oxide | Acetic anhydride | Reflux (~140 °C) | 2-Acetoxymethylpyridine | - |

| 2-Methyl-4-methoxypyridine N-oxide | Acetic anhydride | 90-130 °C | 2-Acetoxymethyl-4-methoxypyridine | - |

| 2-Alkylpyridine N-oxides | Trifluoroacetic anhydride | Room temperature | 2-(α-Hydroxyalkyl)pyridines | High |

Experimental Protocol: Boekelheide Rearrangement with Acetic Anhydride [7]

-

Reaction Setup: In a suitable reaction vessel, heat acetic anhydride to 90 °C.

-

Addition of Substrate: Prepare a solution of the 2-methylpyridine N-oxide in glacial acetic acid. Add this solution dropwise to the heated acetic anhydride.

-

Reaction: Monitor the reaction by a suitable analytical method (e.g., TLC) until completion.

-

Isolation: After completion, the product can be isolated and purified using standard techniques such as distillation or chromatography.

This guide provides a foundational understanding of the key chemical reactions of pyridine N-oxides. The versatility of these compounds makes them invaluable tools in the synthesis of a wide array of functionalized pyridine derivatives for applications in medicinal chemistry, agrochemicals, and materials science. For more specific applications and substrate scopes, consulting the primary literature is recommended.

References

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Efficient 2-Amination of Pyridines and Quinolines [organic-chemistry.org]

- 5. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Halogenated Pyridine N-Oxides in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated pyridine N-oxides are a versatile class of heterocyclic compounds that have garnered significant attention in synthetic chemistry, medicinal chemistry, and materials science. The introduction of a halogen atom onto the pyridine N-oxide scaffold profoundly influences the molecule's electronic properties, reactivity, and biological activity. The N-oxide functional group itself activates the pyridine ring for both nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions, making these compounds valuable synthetic intermediates.[1][2] The high polarity of the N-O bond also enhances the solubility of these molecules, a desirable property in drug development.[3] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of halogenated pyridine N-oxides, with a focus on their utility in research and drug discovery.

Synthesis of Halogenated Pyridine N-Oxides

The synthesis of halogenated pyridine N-oxides can be broadly categorized into two main approaches: the direct halogenation of pyridine N-oxide and the N-oxidation of pre-halogenated pyridines.

1. N-Oxidation of Halogenated Pyridines: This is a widely used method where a halogen-substituted pyridine is oxidized to the corresponding N-oxide. Common oxidizing agents include hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and peracetic acid.[4][5] The choice of oxidant and reaction conditions can be tailored based on the specific halogenated pyridine.

2. Halogenation of Pyridine N-Oxide: Pyridine N-oxide can be directly halogenated to introduce chlorine, bromine, or fluorine atoms onto the ring. This approach offers a different regiochemical outcome compared to the halogenation of pyridine itself. For instance, chlorination can be achieved using reagents like sulfuryl chloride or a mixture of chlorine gas and a base.[6]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of halogenated pyridine N-oxides are crucial for their characterization and application. The introduction of a halogen atom and the N-oxide group significantly alters the melting point, boiling point, and spectroscopic signatures compared to the parent pyridine.

Table 1: Physical Properties of Selected Halogenated Pyridine N-Oxides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyridine N-oxide | C₅H₅NO | 95.10 | 62-67 | 270 |

| 2-Chloropyridine N-oxide | C₅H₄ClNO | 129.55 | ||

| 3-Chloropyridine 1-oxide | C₅H₄ClNO | 129.55 | ||

| 4-Chloropyridine N-oxide | C₅H₄ClNO | 129.55 | 169.5 (dec.)[7] | |

| 3,5-Dichloropyridine N-oxide | C₅H₃Cl₂NO | 163.99 | 110-113[8] | |

| 3-Bromopyridine N-oxide | C₅H₄BrNO | 174.00 | ||

| 3,5-Dibromopyridine N-oxide | C₅H₃Br₂NO | 252.89 | ||

| 3-Fluoropyridine N-oxide | C₅H₄FNO | 113.09 |

Table 2: Spectroscopic Data for Selected Halogenated Pyridine N-Oxides

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| 2-Chloropyridine N-oxide | 7.28-7.32 (m, 2H), 7.55-7.58 (m, 1H), 8.40-8.41 (m, 1H) | 123.8, 126.0, 126.9, 140.3, 141.5 | ||

| 4-Chloropyridine N-oxide | 127.9, 139.7, 141.5[9] | |||

| 3,5-Dichloropyridine N-oxide | ||||

| 3,5-Dibromopyridine N-oxide | 7.96 (s, 1H), 8.60 (s, 2H)[10] | |||

| 2-Fluoropyridine | 8.23 (d), 7.78 (t), 7.18 (t), 6.93 (d)[11] | C-F stretch: 1150-1250[12] | 97 (M+)[13] | |

| Pyridine N-oxide | 7.35 (m, 3H), 8.35 (m, 2H)[14] | N-O stretch: ~1254[15] | 95 (M+)[12] |

Reactivity and Applications in Research

Halogenated pyridine N-oxides are versatile building blocks in organic synthesis, primarily due to the activating effect of the N-oxide group and the presence of a halogen, which can serve as a leaving group in cross-coupling reactions.

Cross-Coupling Reactions: Halogenated pyridine N-oxides, particularly bromo- and iodo- derivatives, are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the halogenated position, providing access to complex pyridine derivatives.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the N-oxide group facilitates nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions of the pyridine ring. Halogens at these positions are readily displaced by various nucleophiles, including amines, alkoxides, and thiols.

Medicinal Chemistry: The halogenated pyridine N-oxide motif is found in a number of biologically active molecules. The halogen atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and specificity.[16] These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The N-oxide functionality can also be a strategy to modulate the physicochemical properties of a drug candidate, such as solubility and metabolic stability.

Table 3: Biological Activity of Selected Pyridine Derivatives

| Compound | Target/Cell Line | Activity (IC₅₀) | Reference |

| 2-chloropyridine derivative (6o) | Telomerase | 2.3 ± 0.07 μM | [17] |

| Pyridine derivative (3b) | Tubulin polymerization | 4.03 μM | [18] |

| Pyridine derivative (5a) | Tubulin polymerization | 6.06 μM | [18] |

| Pyridine derivative (19c) | A549 (lung cancer) | 3 μM | [19] |

| Pyridine derivative (19f) | A549 (lung cancer) | 4.5 μM | [19] |

| Pyridine derivative (19h) | A549 (lung cancer) | 4 μM | [19] |

Key Experimental Protocols

Protocol 1: Synthesis of 4-Chloropyridine N-oxide [7]

-

Materials: 4-Nitropyridine 1-oxide (8 g), acetyl chloride (40 ml), ice-water, sodium carbonate, chloroform, acetone.

-

Procedure:

-

In a flask equipped with a reflux condenser, add acetyl chloride (40 ml).

-

Introduce 4-nitropyridine 1-oxide (8 g) in small portions. A vigorous reaction occurs after brief warming.

-

Warm the mixture for 30 minutes at approximately 50°C, which results in a crystalline mass.

-

Decompose the crystalline mass cautiously with ice-water.

-

Make the mixture alkaline with sodium carbonate.

-

Extract the aqueous mixture several times with chloroform.

-

Dry the combined chloroform extracts over sodium carbonate.

-

Evaporate the solvent to obtain the crude product.

-

Recrystallize the product from acetone to yield colorless needles.

-

-

Yield: 4.0 g (55%)

-

Melting Point: 169.5°C (decomposition)

Protocol 2: Synthesis of 3,5-Dibromopyridine N-oxide [10]

-

Materials: 3,5-dibromopyridine (10 g, 0.04 mol), trifluoroacetic acid (10 ml), 30% hydrogen peroxide (11.95 g, 0.11 mol), ice water.

-

Procedure:

-

In a 50 ml three-necked flask, add 3,5-dibromopyridine (10 g) and trifluoroacetic acid (10 ml).

-

Warm the mixture to 50°C.

-

Slowly add 30% hydrogen peroxide (11.95 g) dropwise.

-

After the addition is complete, maintain the temperature at 70°C for 1 hour.

-

For separation and purification, add 20 ml of ice water to the reaction solution and stir for ten minutes.

-

Filter the mixture to obtain an off-white solid.

-

Wash the solid twice with 20 ml of ice water until the pH is 7.

-

Dry the solid to obtain the 3,5-dibromopyridine N-oxide compound.

-

-

Yield: 9.05 g (85%)

-

Purity: 98.4%

Signaling Pathways and Experimental Workflows

Inhibition of NF-κB Signaling Pathway

Certain pyridine N-oxide derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of immune responses, inflammation, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The mechanism of inhibition by some pyridine N-oxide derivatives involves the interference with the DNA binding of NF-κB.[3]

Caption: Inhibition of the NF-κB signaling pathway by a halogenated pyridine N-oxide derivative.

Experimental Workflow for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction. Halogenated pyridine N-oxides are effective substrates in this reaction, allowing for the synthesis of a diverse range of biaryl compounds. The general workflow involves the reaction of the halogenated pyridine N-oxide with a boronic acid in the presence of a palladium catalyst and a base.

References

- 1. researchgate.net [researchgate.net]

- 2. baranlab.org [baranlab.org]

- 3. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. CN104447531B - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]

- 7. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

- 16. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

Commercial Availability of 5-Bromo-2-methylpyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies related to 5-Bromo-2-methylpyridine N-oxide. This compound is a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.

Physicochemical Properties

5-Bromo-2-methylpyridine N-oxide is a heterocyclic organic compound with the molecular formula C6H6BrNO.[1] It is characterized by a pyridine ring substituted with a bromine atom at the fifth position, a methyl group at the second position, and an N-oxide functional group.[1] The N-oxide group enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic reagents compared to the parent pyridine molecule.[2]

| Property | Value | Reference |

| CAS Number | 31181-64-3 | [1][3] |

| Molecular Formula | C₆H₆BrNO | [1][3] |

| Molecular Weight | 188.02 g/mol | [1][3] |

| Appearance | Primrose yellow solid | [3] |

| Purity | ≥ 98% | [3] |

| MDL Number | MFCD00234172 | [3] |

| PubChem ID | 817164 | [3] |

| Storage Conditions | 0-8°C | [3] |

Commercial Suppliers

5-Bromo-2-methylpyridine N-oxide is available from various chemical suppliers. The table below lists some of the companies that offer this compound. Researchers are advised to visit the suppliers' websites for the most current information on availability, purity, and pricing.

| Supplier | Catalog Number | Purity |

| Chem-Impex | - | ≥ 98% |

| Smolecule | S669108 | - |

| BLD Pharm | 31181-64-3 | - |

| TCI America | B2572 | >98.0% |

| Benchchem | 31181-64-3 | - |

Synthesis and Experimental Protocols

The synthesis of 5-Bromo-2-methylpyridine N-oxide typically involves the oxidation of the corresponding 5-bromo-2-methylpyridine.

General Synthesis Workflow

Caption: General workflow for the synthesis of 5-Bromo-2-methylpyridine N-oxide.

Experimental Protocol: Synthesis of 5-Bromo-2-methylpyridine N-oxide

A documented method for the preparation of the title compound involves the following steps[4]:

-

Suspend 5-bromo-2-methylpyridine (80 g, 462 mmol) in glacial acetic acid (300 ml).

-

Add aqueous hydrogen peroxide (35%).

-

Heat the mixture in a water bath at 343-353 K.

-

After 3 hours, add an additional portion of hydrogen peroxide solution (35 ml).

-

Maintain the mixture at the same temperature for an additional 9 hours.

-

Concentrate the mixture to approximately 100 ml.

-

Dilute with water (100 ml) and then concentrate again in a vacuum.

-

Upon cooling to room temperature, a precipitate will form.

-